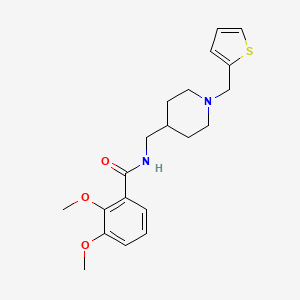

2,3-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Description

2,3-Dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a piperidine ring attached to a thiophene moiety

Properties

IUPAC Name |

2,3-dimethoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-24-18-7-3-6-17(19(18)25-2)20(23)21-13-15-8-10-22(11-9-15)14-16-5-4-12-26-16/h3-7,12,15H,8-11,13-14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEXIDZAJNTWKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple precursors such as piperidine and thiophene-2-carboxaldehyde.

Attachment of the Benzamide Core: The intermediate is then reacted with 2,3-dimethoxybenzoic acid or its derivatives to form the benzamide structure. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts to facilitate the formation of the amide bond.

Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups and the thiophene ring can be oxidized under appropriate conditions.

Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of quinones or sulfoxides.

Reduction: Conversion to the corresponding amine.

Substitution: Introduction of various substituents such as halogens or alkyl groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2,3-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structural motifs can effectively inhibit bacterial growth against strains such as E. coli and K. pneumoniae, which are known for their antibiotic resistance .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The structural features of the compound may facilitate interactions with cellular targets involved in cancer progression.

Neuropharmacological Effects

Given the presence of the piperidine moiety, this compound may also exhibit neuropharmacological effects. Compounds containing piperidine rings have been studied for their roles in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various benzamide derivatives, including those structurally related to 2,3-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide. The results indicated that modifications to the benzamide structure significantly influenced antimicrobial potency .

- Anticancer Research : In a recent investigation into novel anticancer agents, compounds similar to 2,3-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide were tested against multiple cancer cell lines. The findings revealed promising cytotoxic effects correlated with specific structural features .

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

2,3-Dimethoxybenzamide: Lacks the piperidine and thiophene moieties, making it less complex.

Thiophene-2-carboxamide: Contains the thiophene ring but lacks the methoxy-substituted benzamide core.

N-(Piperidin-4-ylmethyl)benzamide: Similar structure but without the methoxy groups and thiophene ring.

Uniqueness

2,3-Dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is unique due to the combination of its methoxy-substituted benzamide core, piperidine ring, and thiophene moiety

Biological Activity

2,3-Dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities. This paper aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of 2,3-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is with a molecular weight of 410.6 g/mol. The compound features a complex structure that includes a piperidine ring, a thiophene moiety, and methoxy groups, contributing to its biological activity.

Research indicates that compounds similar to 2,3-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide may act through various mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class have shown potential as inhibitors of key enzymes involved in disease processes, particularly in viral infections such as HIV. For instance, studies have demonstrated that similar piperidine derivatives exhibit potent inhibitory activity against HIV reverse transcriptase (RT) .

- Antitumor Activity : Recent studies have also highlighted the antitumor potential of related compounds, showing effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : The presence of thiophene and piperidine structures in the compound has been associated with antimicrobial activities, making it a candidate for further exploration in treating bacterial infections .

Biological Activity Data

A summary of biological activity findings for 2,3-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is presented below:

Case Study 1: Anti-HIV Activity

In a study examining the structure–activity relationships (SARs) of thiophene-substituted compounds, it was found that modifications to the piperidine structure could enhance antiviral potency significantly. The compound exhibited effective inhibition against HIV strains with known resistance mutations, suggesting its potential as a therapeutic agent for HIV treatment .

Case Study 2: Antitumor Effects

A recent investigation into similar benzamide derivatives indicated that they could halt the proliferation of cancer cells effectively while maintaining low toxicity levels. The study emphasized the importance of the methoxy groups in enhancing biological activity against tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.